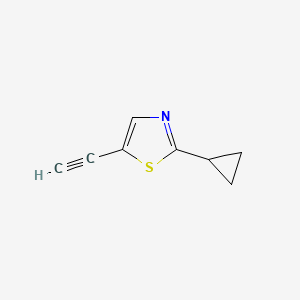

2-Cyclopropyl-5-ethynyl-1,3-thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7NS |

|---|---|

Molecular Weight |

149.21 g/mol |

IUPAC Name |

2-cyclopropyl-5-ethynyl-1,3-thiazole |

InChI |

InChI=1S/C8H7NS/c1-2-7-5-9-8(10-7)6-3-4-6/h1,5-6H,3-4H2 |

InChI Key |

YKJFVFWZAQNZEA-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CN=C(S1)C2CC2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Cyclopropyl 5 Ethynyl 1,3 Thiazole and Analogous Structures

Classical and Contemporary Approaches to 1,3-Thiazole Ring Formation

The formation of the 1,3-thiazole ring is a foundational step in the synthesis of the target compound. Thiazoles are five-membered heterocyclic systems containing sulfur and nitrogen that are found in numerous pharmaceutical compounds and exhibit a wide range of biological activities. mdpi.combepls.com Various laboratory methods exist for their synthesis, with the Hantzsch synthesis being one of the most prominent. nih.govwikipedia.org

The Hantzsch thiazole (B1198619) synthesis, first described by Arthur R. Hantzsch in 1887, remains the most widely recognized method for constructing the thiazole ring. nih.govsynarchive.com The reaction involves the cyclocondensation of an α-halocarbonyl compound (like an α-haloketone) with a thioamide. mdpi.comwikipedia.orgsynarchive.com This versatile method allows for the synthesis of thiazoles with various alkyl, aryl, or heteroaryl substituents at positions 2, 4, or 5. nih.gov

For the synthesis of a 2-cyclopropyl-1,3-thiazole core, the Hantzsch reaction would typically involve the condensation of cyclopropanecarbothioamide with an appropriate α-haloketone. The general mechanism proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Derivatives of the Hantzsch synthesis have been developed to improve yields, expand substrate scope, and create more complex structures, including macrocyclic peptides containing a thiazole moiety formed via a solid-phase Hantzsch cyclocondensation. nih.govnih.govspringernature.com

Alternative synthetic routes can incorporate the cyclopropyl (B3062369) group by using cyclopropylamine as a key building block. A multicomponent, one-pot interaction has been developed for the synthesis of cyclopropyl-containing 4-thiazolidinone derivatives. mdpi.com This approach involves the reaction of rhodanine (2-thioxothiazolidin-4-one), an aldehyde (such as 4-methoxybenzaldehyde), and cyclopropylamine. mdpi.com Refluxing these components in a solvent like dioxane can produce compounds such as 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one in high yield. mdpi.com While this yields a thiazolidinone derivative rather than the aromatic thiazole, it represents a viable strategy for incorporating the cyclopropylamino moiety, which could potentially be converted to the target structure through subsequent chemical transformations.

Formation of the Ethynyl (B1212043) Moiety through Cross-Coupling Reactions

The introduction of the C5-ethynyl group onto the pre-formed 2-cyclopropyl-1,3-thiazole ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods are indispensable in modern organic synthesis for their ability to form carbon-carbon bonds under mild conditions. wikipedia.org

The Sonogashira reaction is a powerful and widely used cross-coupling method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is ideally suited for the synthesis of 2-Cyclopropyl-5-ethynyl-1,3-thiazole (B6167118) from a 5-halo-2-cyclopropyl-1,3-thiazole precursor (where the halogen is typically bromine or iodine).

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The process generally employs a palladium catalyst, a copper(I) co-catalyst, and a mild base, often an amine that can also serve as the solvent. wikipedia.org The reaction can be performed under gentle conditions, such as at room temperature, which contributes to its broad applicability in the synthesis of complex molecules. wikipedia.org To prevent unwanted homocoupling of the terminal alkyne (Glaser coupling), a protected alkyne such as trimethylsilylacetylene is often used, with the silyl group removed in a subsequent step. wikipedia.org

The efficiency of the Sonogashira coupling can be highly dependent on the specific reaction conditions. researchgate.net Optimization of various parameters is crucial to maximize the yield of the desired ethynylated product while minimizing side reactions. Key factors for optimization include the choice of catalyst, base, solvent, and temperature.

Catalyst System : The combination of a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditional. However, the copper co-catalyst can promote the undesirable homocoupling of the alkyne. wikipedia.org This has led to the development of copper-free Sonogashira protocols, which can prevent the formation of these dimeric byproducts. wikipedia.org

Base and Solvent : An amine base, such as triethylamine or diethylamine, is typically used to neutralize the hydrogen halide formed during the reaction. wikipedia.org The choice of solvent (e.g., DMF, THF, dioxane) can also significantly influence the reaction rate and yield.

Substrate : The reactivity of the aryl halide is an important consideration, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org

Table 1: Factors for Optimization of Palladium-Catalyzed Ethynylation

| Parameter | Options | Considerations |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Catalyst loading, stability, and ligand choice affect efficiency. |

| Co-catalyst | CuI, None (Copper-free) | CuI increases reaction rate but can cause alkyne homocoupling (Glaser coupling). wikipedia.org |

| Aryl/Heteroaryl Halide | R-I, R-Br, R-Cl, R-OTf | Reactivity order: I > Br > Cl > OTf. wikipedia.org |

| Base | Et₃N, i-Pr₂NH, piperidine, K₂CO₃, Cs₂CO₃ | Must be strong enough to deprotonate the alkyne but not cause side reactions. |

| Solvent | THF, DMF, Dioxane, Acetonitrile | Polarity and coordinating ability can influence catalyst solubility and activity. |

| Temperature | Room Temperature to 120 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side products. |

Synthesis of Key Intermediates and Building Blocks

The primary intermediate required for the final cross-coupling step is a 5-halo-2-cyclopropyl-1,3-thiazole (e.g., 5-bromo-2-cyclopropyl-1,3-thiazole). This precursor can be synthesized via a Hantzsch reaction between cyclopropanecarbothioamide and a suitable three-carbon α,α'-dihaloketone or related building block.

The other crucial reactant for the Sonogashira coupling is the alkyne source. While acetylene gas can be used, it is often more convenient and safer to use a protected alkyne. Trimethylsilylacetylene (TMSA) is a commonly employed reagent for this purpose. wikipedia.org It allows for the selective formation of the C-C bond at the C5 position of the thiazole. The trimethylsilyl protecting group can then be readily removed under mild conditions, for instance, by treatment with a fluoride source like tetra-n-butylammonium fluoride (TBAF) or a base, to reveal the terminal ethynyl group. wikipedia.orgresearchgate.net

Preparation of Cyclopropylacetylene and Its Derivatives

Cyclopropylacetylene is a key building block in the synthesis of various pharmaceuticals and complex organic molecules. guidechem.com Several methods have been developed for its preparation, each with its own advantages and limitations.

A more efficient, one-pot synthesis has been reported, which starts from the commercially available 5-chloro-1-pentyne. orgsyn.orgwikipedia.org This method involves the treatment of 5-chloro-1-pentyne with a strong base like n-butyllithium in cyclohexane. orgsyn.orgwikipedia.org The reaction proceeds through a metalation followed by an intramolecular cyclization to form cyclopropylacetylene. wikipedia.org The product is then isolated from the organic phase after quenching the reaction with an aqueous solution of ammonium chloride. orgsyn.orgwikipedia.org

Another synthetic route involves the dehydrohalogenation of bromovinylcyclopropane using a base. chemicalbook.com Additionally, cyclopropylacetylene can be prepared from its 1-trimethylsilyl derivative, which is synthesized by treating 5-chloro-1-trimethylsilyl-1-pentyne with lithium diisopropylamide. chemicalbook.comorgsyn.org

A method for preparing chlorocyclopropylethylene, a precursor to cyclopropylacetylene, involves dissolving cyclopropylmethyl ketone, a chlorinating agent, an organic base, and a catalyst in an organic solvent. google.com This is followed by distillation and purification. google.com The resulting chlorocyclopropylethylene is then reacted with an alkali in an organic solvent to produce cyclopropylacetylene. google.com

Derivatives of cyclopropylacetylene can be synthesized through various organic transformations. For instance, the terminal alkyne can be brominated using N-bromosuccinimide (NBS) in the presence of a silver catalyst. guidechem.com

Table 1: Comparison of Synthetic Methods for Cyclopropylacetylene

| Starting Material | Reagents | Key Steps | Advantages | Disadvantages |

| Cyclopropyl methyl ketone | PCl₅, strong base | Dichlorination, dehydrohalogenation | Utilizes a readily available starting material | Low yields, scalability issues chemicalbook.comorgsyn.org |

| 5-Chloro-1-pentyne | n-Butyllithium | Metalation, intramolecular cyclization | One-pot procedure, more efficient orgsyn.orgwikipedia.org | Requires handling of pyrophoric reagents |

| Bromovinylcyclopropane | Base | Dehydrohalogenation | Direct conversion | Availability of starting material may be a concern chemicalbook.com |

| 5-Chloro-1-trimethylsilyl-1-pentyne | LDA | Cyclization, desilylation | Provides a silyl-protected intermediate | Details for desilylation and isolation are not extensively reported chemicalbook.comorgsyn.org |

| Cyclopropylmethyl ketone | Chlorinating agent, organic base, catalyst | Chlorination, elimination | Controlled, multi-step process | Involves multiple purification steps google.com |

Synthesis of Halogenated Thiazole Precursors for Coupling Reactions

The introduction of the ethynyl group at the 5-position of the 2-cyclopropylthiazole ring is typically achieved through a cross-coupling reaction, most commonly the Sonogashira coupling. wikipedia.org This necessitates the preparation of a halogenated thiazole precursor, typically a 5-bromo or 5-iodothiazole derivative.

A common strategy for the synthesis of 5-bromothiazoles involves the Sandmeyer-type reaction of a 2-amino-5-bromothiazole precursor. mdpi.com For instance, 2-amino-5-bromothiazole can be treated with sodium nitrite in the presence of phosphoric and nitric acids, followed by reaction with hypophosphorous acid to yield 5-bromothiazole. mdpi.com

The regioselective bromination of the thiazole ring is another important method. The position of electrophilic substitution on the thiazole ring is influenced by the substituents already present. For many aromatic compounds, N-bromosuccinimide (NBS) is a common brominating agent, and its regioselectivity can be influenced by the solvent and catalyst used. mdpi.com For the synthesis of 5-bromo-2-cyclopropylthiazole, a direct bromination of 2-cyclopropylthiazole would be a potential route, although the regioselectivity would need to be carefully controlled to favor substitution at the 5-position. Theoretical analyses and experimental verification have shown that the site of bromination can be predicted and controlled under specific reaction conditions. mdpi.com

Alternatively, regioselective lithiation followed by quenching with a bromine source can be a powerful tool for the synthesis of specific bromo-substituted heterocycles. researchgate.net The directing effect of substituents on the ring can guide the position of metalation.

Functionalization and Derivatization of 2-Cyclopropyl-5-ethynyl-1,3-thiazole

Further functionalization of the 2-cyclopropyl-5-ethynyl-1,3-thiazole scaffold can lead to a diverse range of compounds with potentially interesting biological or material properties.

The thiazole ring is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being dependent on the reaction conditions and the nature of the substituents on the ring. The electron-withdrawing nature of the ethynyl group at the 5-position and the electron-donating nature of the cyclopropyl group at the 2-position will influence the reactivity of the remaining positions on the thiazole ring.

For instance, further electrophilic substitution, such as nitration or halogenation, would likely be directed to the 4-position of the thiazole ring, which is activated by the adjacent cyclopropyl group and less deactivated by the ethynyl group compared to the 2-position.

Metal-free regioselective halogenation of heterocyclic compounds has been demonstrated using N-halosuccinimides (NXS), where the reaction conditions can be tuned to achieve mono- or poly-halogenation. nih.gov Such methods could potentially be applied to 2-cyclopropyl-5-ethynyl-1,3-thiazole to introduce halogens at the 4-position.

The introduction of carboxamide functionalities is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a molecule. Several methods can be envisioned for the synthesis of carboxamide derivatives of 2-cyclopropyl-5-ethynyl-1,3-thiazole.

One approach involves the synthesis of a 2-cyclopropyl-5-ethynylthiazole-4-carboxylic acid intermediate. This could potentially be achieved through the carboxylation of a 4-lithiated derivative of 2-cyclopropyl-5-ethynyl-1,3-thiazole. The resulting carboxylic acid can then be coupled with a variety of amines using standard peptide coupling reagents to form the desired carboxamides.

Alternatively, if a 5-amino-2-cyclopropylthiazole precursor is available, the amino group can be acylated with various carboxylic acids or their activated derivatives to introduce the carboxamide functionality at the 5-position. The synthesis of 2-amino-5-carboxamide thiazole derivatives has been reported through the dehydrative cyclization of a thiourea (B124793) intermediate on a solid phase. nih.gov

Furthermore, the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has been achieved through a systematic combinatorial chemical approach, highlighting the feasibility of introducing amide groups at the 5-position of the thiazole ring. nih.govsemanticscholar.org

Table 2: Potential Functionalization Reactions of 2-Cyclopropyl-5-ethynyl-1,3-thiazole

| Reaction Type | Reagents and Conditions | Potential Position of Functionalization | Resulting Functional Group |

| Electrophilic Halogenation | N-Halosuccinimide (NXS) | 4-position | Halogen (Cl, Br, I) |

| Carboxylation | n-BuLi, then CO₂ | 4-position | Carboxylic acid |

| Amide Coupling | Carboxylic acid, amine, coupling agents (e.g., EDC, HOBt) | 4-position (from carboxylic acid) | Carboxamide |

| Acylation of Amino Group | Acyl chloride or carboxylic acid, base | 5-position (if starting from 5-aminothiazole precursor) | Amide |

Green Chemistry Principles in the Synthesis of Thiazole Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles.

Solvent-free and catalyst-free reactions are highly desirable from a green chemistry perspective as they reduce waste and energy consumption. Several catalyst-free methods for the synthesis of thiazole derivatives have been reported. For example, the synthesis of 2-iminothiazoles from nitroepoxides and thiourea has been achieved under catalyst-free conditions. nih.gov

Visible light has also been utilized as a green and inexpensive reagent to promote the synthesis of thiazoles and imidazo[2,1-b]thiazoles in an ethanol-water medium, circumventing the need for catalysts or photosensitizers. researchgate.net This approach offers advantages such as being eco-efficient, cost-effective, and having short reaction times. researchgate.net

For the key Sonogashira coupling step in the synthesis of 2-cyclopropyl-5-ethynyl-1,3-thiazole, significant efforts have been made to develop greener protocols. This includes the use of greener solvents and the development of copper-free and amine-free reaction conditions. nih.govacs.org Solvents like 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable biomass, are being explored as alternatives to traditional toxic solvents like DMF. acs.org Furthermore, the development of highly active palladium catalysts allows for the reaction to proceed at room temperature, reducing energy consumption. nih.govacs.org The use of heterogeneous catalysts, such as palladium nanoparticles immobilized on DNA-modified multi-walled carbon nanotubes, also aligns with green chemistry principles as it allows for easy catalyst recovery and reuse. nanochemres.org

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and milder conditions compared to conventional methods. semanticscholar.orgpharmacyjournal.info This approach utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, thereby enhancing reaction rates.

In the context of thiazole synthesis, ultrasonic irradiation has been successfully employed to construct the core heterocyclic ring. For instance, a green and efficient method for synthesizing 2,4-thiazolidinedione involves the reaction of thiourea and chloroacetyl chloride in water under ultrasonic irradiation. This method significantly reduces the reaction time from over 10 hours under conventional reflux to 4-5 hours, with yields improving to 90%. pharmacyjournal.info Similarly, novel thiazolo[2,3-e] acs.orgnih.govnih.govdiazaphosphole derivatives have been synthesized in high yields via a one-pot, three-component reaction under ultrasound irradiation at 50 °C, a process that is significantly faster than conventional heating. nih.gov

The synthesis of various thiazole derivatives has been achieved using eco-friendly biocatalysts in conjunction with ultrasound. nih.govresearchgate.net One notable example is the use of a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) as a catalyst. nih.gov This methodology offers mild reaction conditions, rapid reaction times (as low as 20 minutes), and high yields. The catalyst also demonstrates reusability for several cycles without a significant loss of potency. nih.gov

These ultrasound-assisted methods present a viable strategy for the synthesis of 2-cyclopropyl-5-ethynyl-1,3-thiazole precursors. The formation of the 2-cyclopropyl-thiazole core could be achieved by reacting cyclopropanecarbothioamide with a suitable α-haloketone under ultrasonic irradiation, potentially accelerated by a green catalyst. The subsequent introduction of the ethynyl group at the 5-position could then be accomplished through established methods like the Sonogashira coupling of a 5-halo-2-cyclopropylthiazole intermediate.

| Thiazole Derivative | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-Thiazolidinedione | Thiourea, Chloroacetyl chloride | Water, Ultrasound | 4-5 hours | 90% | pharmacyjournal.info |

| Thiazolo[2,3-e] acs.orgnih.govnih.govdiazaphosphole derivatives | Ethyl 2-amino-4-methylthiazole-5-carboxylate, Aromatic aldehydes, Ethyl dichlorophosphite | Triethylamine, THF, Ultrasound at 50 °C | 0.5-3 hours | High | nih.gov |

| Substituted 2-hydrazinylthiazoles | Hydrazine-1-carbothioamide derivative, 2-bromo-1-arylethan-1-ones | TCsSB Biocatalyst, Ethanol, Ultrasound at 35 °C | 20 minutes | High | nih.gov |

Stereoselective Synthesis of Cyclopropyl-Substituted Thiazoles

The synthesis of thiazoles bearing stereogenic centers, such as those with substituted cyclopropyl groups, demands precise control over the spatial arrangement of atoms. Stereoselective synthesis is crucial as different stereoisomers of a molecule can exhibit varied biological activities.

Recent advancements have focused on cycloaddition reactions and catalyst-controlled transformations to achieve high diastereoselectivity. One effective method involves the (3+3) cycloaddition of aroyl-substituted donor-acceptor (D-A) cyclopropanes with mercaptoacetaldehyde. mdpi.com This acetic acid-mediated reaction proceeds regioselectively to furnish tetrahydrothiopyranols, which can be precursors to functionalized thiazoles. The key to this strategy is the "push-pull" nature of the D-A cyclopropane (B1198618), which facilitates selective bond cleavage and allows for the construction of complex cyclic systems. mdpi.com

Another powerful approach is the chemo- and stereoselective cyclization of thioamides with tertiary alcohols that contain both alkene and alkyne functionalities. acs.orgnih.gov Using a calcium catalyst, such as Ca(OTf)₂, thioamides react selectively with the alkyne portion of the alcohol to form an allene intermediate. This intermediate then undergoes a regioselective 5-exo-dig cyclization to produce the thiazole ring. acs.org This method has been shown to be highly selective, with the geometry of the alkene influencing the stereochemical outcome of the product. The reaction can yield thermodynamically stable, highly conjugated thiazoles over time. acs.orgnih.gov

For the specific synthesis of cyclopropyl-substituted thiazoles, these methods offer a high degree of control. By starting with a chiral cyclopropane-containing substrate, it is possible to synthesize thiazoles with high diastereomeric ratios, often exceeding >20:1. mdpi.com The trans-configuration is commonly observed in such cycloaddition reactions. mdpi.com This level of stereocontrol is essential for developing enantiomerically pure pharmaceutical compounds.

| Methodology | Key Reactants | Catalyst/Reagent | Key Feature | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| (3+3) Cycloaddition | Donor-Acceptor Cyclopropanes, Mercaptoacetaldehyde | Acetic acid | Regioselective formation of sulfur-containing heterocycles | Up to >20:1 | mdpi.com |

| Chemo- and Stereoselective Cyclization | tert-Alcohols with alkene/alkyne groups, Thioamides | Ca(OTf)₂ | Selective reaction at alkyne moiety via allene intermediate; 5-exo-dig cyclization | High stereoselectivity based on alkene geometry | acs.orgnih.gov |

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of protons (¹H) and carbon-13 (¹³C) nuclei within a molecule. For 2-Cyclopropyl-5-ethynyl-1,3-thiazole (B6167118), NMR studies are essential for confirming the connectivity of the cyclopropyl (B3062369) and ethynyl (B1212043) groups to the thiazole (B1198619) ring.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the cyclopropyl ring, the ethynyl group, and the thiazole ring. The protons on the cyclopropyl ring typically appear as complex multiplets in the upfield region of the spectrum. The methine proton of the cyclopropyl group directly attached to the thiazole ring would likely resonate at a downfield-shifted position compared to the methylene (B1212753) protons of the cyclopropyl ring due to the electronic influence of the heterocyclic system. The ethynyl proton is expected to show a characteristic singlet in a specific region of the spectrum. The single proton on the thiazole ring would also present as a singlet, with its chemical shift influenced by the nature of the adjacent substituents.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The spectrum would show distinct signals for the two carbons of the ethynyl group, the carbons of the cyclopropyl ring, and the three carbons of the thiazole ring. The chemical shifts of the thiazole ring carbons are characteristic of this heterocyclic system, while the sp-hybridized carbons of the ethynyl group and the sp³-hybridized carbons of the cyclopropyl ring would appear in their expected regions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Cyclopropyl-5-ethynyl-1,3-thiazole (Note: The following table is based on theoretical predictions and typical chemical shift ranges for similar structural motifs, as specific experimental data for this compound is not publicly available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl-CH | 2.0 - 2.5 | 15 - 25 |

| Cyclopropyl-CH₂ | 0.8 - 1.5 | 5 - 15 |

| Ethynyl-CH | 3.0 - 3.5 | 70 - 80 |

| Ethynyl-C | - | 80 - 90 |

| Thiazole-C2 | - | 160 - 170 |

| Thiazole-C4 | 7.5 - 8.0 | 115 - 125 |

| Thiazole-C5 | - | 130 - 140 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of 2-Cyclopropyl-5-ethynyl-1,3-thiazole is expected to exhibit several key absorption bands. A sharp, weak absorption band around 3300 cm⁻¹ would be characteristic of the C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretching vibration should appear as a weak to medium band in the region of 2100-2150 cm⁻¹. The C-H stretching vibrations of the cyclopropyl and thiazole rings would be observed in the 2900-3100 cm⁻¹ region. The characteristic ring vibrations of the thiazole moiety are expected in the fingerprint region, typically between 1600 and 1400 cm⁻¹.

Raman spectroscopy would provide complementary information. The C≡C triple bond, being a relatively non-polar bond, is expected to show a strong signal in the Raman spectrum, which can be a useful confirmation of this functional group.

Table 2: Expected Characteristic Vibrational Frequencies for 2-Cyclopropyl-5-ethynyl-1,3-thiazole (Note: This table is based on typical vibrational frequencies for the respective functional groups.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Ethynyl C-H | Stretching | ~3300 | Sharp, Weak (IR) |

| C≡C | Stretching | 2100 - 2150 | Weak (IR), Strong (Raman) |

| Cyclopropyl/Thiazole C-H | Stretching | 2900 - 3100 | Medium to Strong (IR) |

| Thiazole Ring | Ring Stretching | 1400 - 1600 | Medium (IR) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns. For 2-Cyclopropyl-5-ethynyl-1,3-thiazole (C₈H₇NS), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass, confirming its elemental composition.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals. For instance, fragmentation could occur at the cyclopropyl ring, leading to the loss of ethylene (B1197577) (C₂H₄). The thiazole ring itself can undergo cleavage. The analysis of these fragment ions helps to piece together the structural puzzle and confirm the proposed connectivity of the molecule.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The resulting crystal structure would confirm the planarity of the thiazole ring and provide exact measurements for the bond lengths of the C-S and C-N bonds within the ring, as well as the bonds connecting the cyclopropyl and ethynyl substituents. Furthermore, it would reveal the conformational preferences of the cyclopropyl group relative to the thiazole ring and detail any intermolecular interactions, such as π-stacking or hydrogen bonding, that might be present in the crystal lattice.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur in this case) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₈H₇NS). A close agreement between the experimental and theoretical values provides strong evidence for the purity and the proposed elemental composition of 2-Cyclopropyl-5-ethynyl-1,3-thiazole.

Table 3: Theoretical Elemental Composition of 2-Cyclopropyl-5-ethynyl-1,3-thiazole (C₈H₇NS)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 8 | 96.08 | 64.39% |

| Hydrogen (H) | 1.01 | 7 | 7.07 | 4.74% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 9.39% |

| Sulfur (S) | 32.07 | 1 | 32.07 | 21.48% |

| Total | 149.23 | 100.00% |

Computational Chemistry and Theoretical Investigations of 2 Cyclopropyl 5 Ethynyl 1,3 Thiazole Systems

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of thiazole (B1198619) derivatives. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly employed to determine the ground-state geometry and vibrational frequencies of these molecules. researchgate.netnih.gov

DFT methods, particularly with hybrid functionals like B3LYP, have been shown to be superior to scaled HF approaches for solving molecular problems and providing results that align well with experimental data where available. researchgate.netnih.gov These calculations begin with a full geometry optimization of the molecule, and the absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure represents a true energy minimum on the potential energy surface. nih.gov

For a molecule like 2-cyclopropyl-5-ethynyl-1,3-thiazole (B6167118), these calculations would yield precise data on bond lengths, bond angles, and dihedral angles. While specific experimental crystal structure data for this exact compound is not widely published, theoretical values can be benchmarked against similar known structures. researchgate.netnih.gov For instance, calculations on related substituted thiazoles provide expected values for the geometry of the core ring and its substituents.

Table 1: Representative Calculated Geometric Parameters for a Substituted Thiazole Framework (Note: This table presents typical values for a thiazole ring system based on DFT calculations of analogous structures. Specific values for 2-cyclopropyl-5-ethynyl-1,3-thiazole would require dedicated computation.)

| Parameter | Description | Typical Calculated Value (DFT/B3LYP) |

|---|---|---|

| C2-N3 | Bond length between carbon at position 2 and nitrogen at position 3 | ~1.30 Å |

| N3-C4 | Bond length between nitrogen at position 3 and carbon at position 4 | ~1.38 Å |

| C4-C5 | Bond length between carbon at position 4 and carbon at position 5 | ~1.37 Å |

| C5-S1 | Bond length between carbon at position 5 and sulfur at position 1 | ~1.72 Å |

| S1-C2 | Bond length between sulfur at position 1 and carbon at position 2 | ~1.76 Å |

| ∠S1-C2-N3 | Bond angle within the thiazole ring | ~115° |

| ∠C2-N3-C4 | Bond angle within the thiazole ring | ~110° |

Electronic structure analysis focuses on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net For thiazole derivatives, the HOMO is often delocalized over the benzene (B151609) and thiazole rings (if a benzene substituent is present), while the LUMO is typically delocalized over the thiazole ring. researchgate.net

Table 2: Representative Calculated Electronic Properties for Thiazole Derivatives (Note: Values are illustrative and based on DFT calculations of various thiazole compounds.) researchgate.net

| Property | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 to -2.0 |

Mechanistic Studies of Reactions Involving Thiazole Derivatives (e.g., Transition State Analysis)

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving thiazole derivatives. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. Transition state analysis allows for the calculation of activation energies, providing a quantitative understanding of reaction kinetics and pathways.

For example, thiazoles can participate in cycloaddition reactions. wikipedia.org Theoretical studies can model the approach of reactants, locate the transition state structure for the ring formation, and calculate the associated energy barrier. This helps determine whether a reaction is likely to proceed and under what conditions. In one study on phenylazothiazole derivatives, computational methods were used to calculate the transition state for the rotational mechanism of photoisomerization, revealing a hybrid rotational-inversional geometry. acs.org Such analyses can also clarify the role of substituents; for instance, electron-withdrawing groups on an adjacent phenyl ring can enhance the s-character of the C–N bond in the transition state. acs.org

These mechanistic investigations can distinguish between competing reaction pathways. By comparing the calculated activation energies for different possible mechanisms, the most favorable route can be identified. This predictive capability is a cornerstone of modern mechanistic chemistry, allowing for the rational design of synthetic routes and the explanation of observed product distributions.

Analysis of Aromaticity and Electronic Properties of the 1,3-Thiazole Ring

The 1,3-thiazole ring is an aromatic heterocycle. nih.govbritannica.com Its aromaticity arises from the delocalization of six π-electrons over the five-membered ring, which includes a lone pair of electrons from the sulfur atom. nih.govfabad.org.tr This aromatic character confers significant stability to the ring system. wikipedia.org Evidence for this aromaticity is found in experimental data, such as the 1H NMR chemical shifts of the ring protons, which appear in the aromatic region between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current. wikipedia.orgnih.gov

The electronic properties of the thiazole ring are heavily influenced by the different electronegativities of the sulfur and nitrogen atoms. This results in an uneven distribution of electron density:

C2 Position: The carbon atom situated between the electronegative nitrogen and sulfur atoms is electron-deficient. This makes the proton at C2 relatively acidic and susceptible to deprotonation by strong bases, and the position itself is vulnerable to nucleophilic attack. wikipedia.orgpharmaguideline.comias.ac.in

C4 Position: This position is considered nearly neutral. pharmaguideline.com

C5 Position: Calculated π-electron densities show that the C5 position is the most electron-rich carbon in the ring. nih.gov Consequently, it is the primary site for electrophilic substitution reactions like halogenation and sulfonation. nih.govpharmaguideline.comias.ac.in

Molecular Modeling and Simulation of Intermolecular Interactions (Excluding Biological Outcomes)

Molecular modeling and simulations are used to study how thiazole derivatives interact with each other and with their environment in the absence of biological targets. These studies are crucial for understanding the physical properties of materials, such as crystal packing, solubility, and aggregation behavior.

Techniques like Molecular Dynamics (MD) simulations can model the behavior of many molecules over time, revealing preferred orientations and non-covalent interactions. For aromatic systems like thiazoles, π-π stacking interactions are particularly important. These occur when the planar aromatic rings align face-to-face or face-to-edge, contributing to the stability of condensed phases.

Conformational Analysis of Cyclopropyl (B3062369) and Ethynyl (B1212043) Moieties within the Thiazole Framework

For the cyclopropyl group at the C2 position, a key parameter is the dihedral angle defining the rotation of the three-membered ring relative to the thiazole plane. Quantum chemical calculations can map the potential energy as this angle is varied, revealing the lowest-energy (most populated) conformation. Studies on similar cyclopropyl-substituted heterocyclic systems have shown that different conformers can have significantly different relative energies, and these preferences can even lead to the formation of distinct crystal polymorphs. nih.gov

Similarly, the linear ethynyl group at the C5 position has a specific orientation relative to the ring. While rotation around the C5-C(ethynyl) bond is not a factor due to its linearity, its interaction with neighboring molecules can be modeled. Computational analysis provides insight into the rotational energy barriers for these groups, indicating how flexible or rigid the molecule is at different temperatures. This information is fundamental to understanding the molecule's shape and how it presents itself for intermolecular interactions.

Reactivity Profiles and Reaction Mechanisms of 2 Cyclopropyl 5 Ethynyl 1,3 Thiazole Derivatives

Reactivity of the Ethynyl (B1212043) Group (e.g., Cycloadditions, Hydration)

The ethynyl group at the C5 position is a versatile functional handle for a variety of addition and coupling reactions. Its reactivity is influenced by the electron-donating nature of the thiazole (B1198619) ring.

Cycloaddition Reactions: The terminal alkyne can participate in several types of cycloaddition reactions to form new ring systems. nih.gov

[3+2] Dipolar Cycloadditions: This is a powerful method for constructing five-membered heterocycles. libretexts.org For instance, the reaction with azides, often catalyzed by copper(I), leads to the formation of 1,2,3-triazoles in what is known as a "click reaction". youtube.com Similarly, reaction with nitrile oxides can yield isoxazoles. youtube.com These reactions are typically regioselective and provide a straightforward route to more complex heterocyclic systems.

[4+2] Cycloadditions (Diels-Alder Reactions): While thiazoles themselves can act as dienes, the ethynyl group serves as an excellent dienophile in Diels-Alder reactions. wikipedia.org This reaction, typically requiring high temperatures due to the aromatic stability of the thiazole, involves the coupling of the alkyne with a diene to form a six-membered ring. wikipedia.orgnih.gov Subsequent rearrangement or extrusion of sulfur from the thiazole moiety can lead to substituted pyridines. wikipedia.org

Hydration: The addition of water across the triple bond of the ethynyl group can be achieved under acidic conditions, typically with the aid of a mercury(II) salt catalyst. This reaction follows Markovnikov's rule, where the initial enol tautomerizes to the more stable methyl ketone, yielding 5-acetyl-2-cyclopropyl-1,3-thiazole.

| Reaction Type | Reagents | Product Type |

| [3+2] Cycloaddition | Organic Azide (B81097) (R-N₃), Cu(I) catalyst | 1,2,3-Triazole |

| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | Isoxazole |

| [4+2] Cycloaddition | 1,3-Diene | Substituted Cyclohexadiene |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone |

Transformations of the Cyclopropyl (B3062369) Moiety (e.g., Ring Opening Reactions)

The cyclopropyl group at the C2 position is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions, including radical, reductive, and transition-metal-mediated pathways. nih.gov This reactivity provides a route to linear or larger cyclic structures from the compact three-membered ring.

Radical Ring-Opening: The cyclopropane (B1198618) ring can undergo cleavage in the presence of radical initiators. nih.gov For example, a radical addition to the thiazole ring or abstraction of a hydrogen atom could generate a cyclopropyl-substituted radical intermediate. This intermediate can then rapidly rearrange through homolytic cleavage of a C-C bond in the ring to form a more stable, linear alkyl radical, which can be trapped by other reagents in the system. nih.govresearchgate.net

Reductive Ring-Opening: Strong reducing agents, such as alkali metals (sodium or lithium) dissolved in liquid ammonia (B1221849) (a Birch-type reduction), can induce the reductive cleavage of the cyclopropane ring. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via a radical anion intermediate, leading to the formation of a propyl or propenyl substituent on the thiazole ring.

Transition-Metal-Catalyzed Ring-Opening: Transition metals, particularly palladium, can catalyze the ring-opening of cyclopropyl groups. nih.gov This often occurs in tandem with other processes, such as Heck-type reactions, where an organopalladium species adds across the cyclopropane bond, leading to a selective C-C bond cleavage and the formation of a new, more complex acyclic structure. nih.gov The presence of directing groups can influence the regioselectivity of the ring-opening. nih.gov

| Reaction Type | Conditions | Potential Product Moiety |

| Radical Ring-Opening | Radical initiator (e.g., AIBN), H-donor | 2-(Propyl)-thiazole derivative |

| Reductive Ring-Opening | Na or Li in liquid NH₃, Alcohol | 2-(Propyl)-thiazole derivative |

| Metal-Catalyzed Ring-Opening | Pd catalyst, Aryl halide | 2-(Allyl-aryl)-thiazole derivative |

Electrophilic and Nucleophilic Reactions on the 1,3-Thiazole Ring

The aromatic thiazole ring exhibits distinct reactivity patterns toward electrophiles and nucleophiles, which are modulated by the electronic properties of its substituents. The calculated pi-electron density indicates that the C5 position is the primary site for electrophilic substitution, while the C2 position is most susceptible to deprotonation and nucleophilic attack. wikipedia.org

Electrophilic Substitution: The cyclopropyl group at C2 is generally considered an electron-donating group, which would typically activate the C5 position for electrophilic attack. However, since the C5 position is already substituted with the ethynyl group, electrophilic attack on the ring itself is disfavored. Reactions with strong electrophiles are more likely to occur at the nitrogen atom (alkylation to form a thiazolium salt) or on one of the side chains. wikipedia.org

Nucleophilic Reactions: The C2 position of the thiazole ring is electron-deficient and its attached proton is the most acidic on the ring. wikipedia.orgslideshare.net Strong bases, such as organolithium reagents (e.g., n-butyllithium), can deprotonate the C2 position. wikipedia.orgslideshare.net However, in 2-cyclopropyl-5-ethynyl-1,3-thiazole (B6167118), the C2 position is blocked. Nucleophilic attack is therefore more likely to occur at other sites. Strong nucleophiles may attack the carbon of the ethynyl group (Michael addition) or potentially displace a leaving group if one were present on the ring. Direct nucleophilic attack on the ring carbons is generally difficult unless the ring is activated, for example, by quaternization of the nitrogen atom. pharmaguideline.comnih.govresearchgate.net

| Position | Reactivity Type | Rationale | Example Reagent |

| N3 | Nucleophilic / Basic | Lone pair on nitrogen | Alkyl halides (alkylation) |

| C2 | Blocked | Substituted with cyclopropyl group | N/A |

| C4 | Low Reactivity | Relatively neutral electron density | N/A |

| C5-Ethynyl | Electrophilic/Nucleophilic | π-system of alkyne | Electrophiles, Nucleophiles |

Metal-Catalyzed Transformations and Their Mechanisms

Thiazole derivatives are not only substrates in metal-catalyzed reactions but can also serve as ligands that coordinate to the metal center, influencing the outcome of the catalytic cycle. cdnsciencepub.com This dual role makes them valuable building blocks in modern organic synthesis.

The nitrogen atom of the thiazole ring possesses a lone pair of electrons that can coordinate to transition metals like palladium, copper, iridium, and iron, forming stable organometallic complexes. cdnsciencepub.comorientjchem.orgresearchgate.netresearchgate.net In these complexes, the thiazole acts as a ligand, modulating the electronic and steric properties of the metal center, which in turn controls the catalyst's activity and selectivity. orientjchem.org

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, thiazole-based ligands have proven to be effective. cdnsciencepub.comcdnsciencepub.comresearchgate.net The catalytic cycle typically involves:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X).

Transmetalation: The organopalladium(II) complex reacts with a boronic acid derivative, transferring the organic group from boron to palladium.

Reductive Elimination: The two organic groups on the palladium center couple, forming a new C-C bond and regenerating the Pd(0) catalyst.

The thiazole ligand remains coordinated to the palladium throughout this cycle, stabilizing the various oxidation states of the metal and facilitating the key reaction steps. cdnsciencepub.com The electronic nature of the thiazole ring influences the electron density at the metal center, affecting the rates of oxidative addition and reductive elimination. researchgate.net

| Metal Catalyst | Ligand Type | Application Example |

| Palladium(II) | 2-Substituted-4-phenyl-1,3-thiazole | Suzuki-Miyaura Cross-Coupling cdnsciencepub.comresearchgate.net |

| Copper(II) | Thiazole Schiff Base | Multicomponent Reactions researchgate.net |

| Iridium(I) | Chiral Phosphine-Thiazole | Asymmetric Hydrogenation researchgate.net |

| Molybdenum(VI) | Thiazole-based | Alkene Oxidation researchgate.net |

Synergistic catalysis in this context refers to the cooperative interaction between the thiazole ligand and the metal center to achieve a chemical transformation that would be less efficient with either component alone. mdpi.com The thiazole is not merely a spectator; its structural and electronic features work in concert with the metal's properties. researchgate.net

An example of this synergy is observed in palladium-catalyzed C-H activation reactions. researchgate.netrsc.org The thiazole ring can act as a directing group, positioning the palladium catalyst in close proximity to a specific C-H bond. The coordination of the thiazole nitrogen to the palladium center pre-organizes the substrate for the C-H activation step, leading to high regioselectivity. Here, the ligand properties of the thiazole and the catalytic activity of the metal are synergistically coupled to control the reaction's outcome. This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical process. researchgate.net The term has also been used to describe the combined effect of multiple components and conditions in achieving a synthetic goal. nih.gov

Oxidation and Reduction Chemistry of Substituted Thiazoles

The thiazole ring is relatively stable due to its aromaticity, rendering it resistant to many common oxidizing and reducing agents. slideshare.net However, under specific conditions, both the ring and its substituents can undergo redox transformations.

Oxidation:

Ring Oxidation: The thiazole ring is generally resistant to oxidation by agents like nitric acid but can be cleaved by powerful oxidants such as potassium permanganate. slideshare.net

Heteroatom Oxidation: More selective oxidation can occur at the nitrogen or sulfur atoms. Oxidation with peroxy acids like m-chloroperoxybenzoic acid (mCPBA) can form the corresponding aromatic thiazole N-oxide. wikipedia.org Oxidation can also occur at the sulfur atom to yield non-aromatic thiazole-S-oxides or S,S-dioxides, though this is less common and can lead to ring instability. wikipedia.orgrsc.org

Oxidative Ring-Opening: Certain oxidative conditions, particularly with benzothiazole (B30560) derivatives, can lead to the opening of the thiazole ring to form sulfonate ester products. scholaris.ca

From Thiazolines: A common synthetic route to thiazoles involves the oxidation of the corresponding dihydro-analogs (thiazolines) using reagents like manganese dioxide (MnO₂). researchgate.net

Reduction:

Ring Reduction: The thiazole ring is stable towards catalytic hydrogenation and metal reductions in acid. slideshare.netpharmaguideline.com

Desulfurization: A characteristic reaction of thiazoles is reductive desulfurization using Raney Nickel. pharmaguideline.comwikipedia.orgmasterorganicchemistry.com This process cleaves the C-S bonds and hydrogenates the carbon atoms, effectively removing the sulfur from the ring and resulting in an acyclic amine. slideshare.netresearchgate.netorganicreactions.orgacs.org For 2-cyclopropyl-5-ethynyl-1,3-thiazole, this would lead to a complex acyclic amine product.

Reductive Ring-Opening: As mentioned in section 5.2, reduction with sodium in liquid ammonia can cause cleavage of the thiazole ring, yielding substituted propenethiolates. researchgate.net This method provides a way to deconstruct the thiazole ring under potent reducing conditions. researchgate.net

| Reaction Type | Reagent/Condition | Outcome on Thiazole Ring |

| Oxidation | KMnO₄ | Ring Cleavage slideshare.net |

| Oxidation | mCPBA | N-Oxide Formation wikipedia.org |

| Reduction | H₂, Pd/C | No reaction (Resistant) slideshare.net |

| Reduction | Raney Ni | Desulfurization and Ring Cleavage slideshare.netpharmaguideline.com |

| Reduction | Na in liquid NH₃ | Reductive Ring-Opening researchgate.net |

Future Research Directions and Emerging Trends

Innovative Synthetic Methodologies for Complex Thiazole (B1198619) Architectures

The synthesis of highly functionalized thiazoles like 2-cyclopropyl-5-ethynyl-1,3-thiazole (B6167118) demands advanced and efficient chemical strategies. Future research is trending away from traditional methods like the Hantzsch synthesis, which often involves toxic haloketones, towards more environmentally benign and atom-economical approaches. bepls.com Green chemistry principles are increasingly being applied, utilizing methods such as microwave-assisted synthesis, multicomponent reactions, and the use of eco-friendly solvents like water or polyethylene (B3416737) glycol (PEG). bepls.com

Domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a particularly promising avenue. For instance, a domino alkylation-cyclization of substituted propargyl bromides with thiourea (B124793) derivatives has been shown to be an effective method for producing substituted thiazoles under microwave irradiation. nih.gov Adapting such a methodology could provide a direct route to the target molecule. The exploration of catalyst-free multicomponent reactions under aqueous or solvent-free conditions further aligns with the goals of sustainable chemistry. bepls.com

| Synthetic Approach | Description | Potential Advantages for Target Compound | Reference |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to dramatically reduce reaction times and often improve yields. | Rapid synthesis, enhanced reaction control, applicable to Hantzsch-type and domino reactions. | bepls.comnih.gov |

| Multicomponent Domino Reactions | Combines three or more reactants in a one-pot process to form a complex product, increasing efficiency. | High atom economy, reduced waste, potential for direct assembly of the substituted thiazole core. | bepls.com |

| Catalyst-Free Aqueous Synthesis | Employs water as a green solvent, often without the need for a catalyst, leveraging its unique physical properties. | Environmentally benign, simplified workup, cost-effective. | bepls.com |

| Chemo- and Stereoselective Cyclization | Utilizes catalysts to control the reaction between a thioamide and a propargyl alcohol, selectively involving the alkyne. | High selectivity for the desired isomer, mild reaction conditions. | acs.org |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique combination of functional groups in 2-cyclopropyl-5-ethynyl-1,3-thiazole offers a rich landscape for exploring novel chemical reactivity. The terminal alkyne is a versatile handle for a variety of transformations. It can participate in metal-catalyzed coupling reactions to form extended conjugated systems or undergo cycloaddition reactions. wikipedia.orgnih.gov Furthermore, its activated nature due to conjugation with the thiazole ring makes it an excellent candidate for nucleophilic conjugate additions, such as thiol-yne and amino-yne reactions, which are powerful tools for bioconjugation and polymer chemistry. acs.org

The thiazole ring itself exhibits distinct reactivity. While electrophilic substitution typically occurs at the C5-position, the presence of the ethynyl (B1212043) group modifies the electronic landscape. pharmaguideline.comfabad.org.tr The C2-proton, adjacent to both sulfur and nitrogen, is acidic and can be removed by strong bases, creating a nucleophilic center for further functionalization. wikipedia.orgpharmaguideline.com The interplay between the cyclopropyl (B3062369) group's inherent ring strain and the electronic properties of the thiazole-ethynyl system could lead to unconventional, strain-releasing transformations under thermal, photochemical, or transition-metal-catalyzed conditions.

| Functional Group | Reaction Type | Potential Transformation/Application | Reference |

| Ethynyl (Alkyne) | Metal-Catalyzed Coupling | Dimerization to form 1,3-enynes; cross-coupling to append other functional groups. | nih.gov |

| Nucleophilic Conjugate Addition | Thiol-yne and Amino-yne "click" reactions for linking to biomolecules or polymer chains. | acs.org | |

| Cycloaddition | Diels-Alder reactions with dienes to form new cyclic structures. | wikipedia.org | |

| Thiazole C2-Position | Deprotonation | Lithiation followed by reaction with electrophiles (e.g., alkyl halides, aldehydes) to introduce new substituents. | wikipedia.orgpharmaguideline.com |

| Thiazole N3-Position | N-Alkylation | Reaction with alkyl halides to form thiazolium cations, which can be used as precursors for N-heterocyclic carbenes. | pharmaguideline.com |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize innovative synthetic methodologies and understand complex reactivity, advanced in-situ monitoring techniques are essential. Process Analytical Technology (PAT) tools like Raman and Infrared (IR) spectroscopy are exceptionally well-suited for this purpose. americanpharmaceuticalreview.com These non-destructive techniques allow for real-time tracking of reactant consumption, intermediate formation, and product generation directly within the reaction vessel without the need for sampling. americanpharmaceuticalreview.commdpi.com For the synthesis of 2-cyclopropyl-5-ethynyl-1,3-thiazole, Raman spectroscopy could monitor key vibrational modes, such as the C≡C stretch of the ethynyl group or the characteristic ring vibrations of the thiazole core, to follow the reaction progress. mdpi.comspectroscopyonline.com

Emerging trends also include the use of compact, low-field benchtop Nuclear Magnetic Resonance (NMR) spectroscopy for online reaction monitoring. analytik.news This technique can provide detailed structural information on the species present in the reaction mixture over time, offering deep mechanistic insights into the formation of complex heterocyclic systems. analytik.news The integration of these spectroscopic tools with automated synthesis platforms is a key future direction for enabling rapid process development and optimization.

| Technique | Principle | Application in Monitoring Synthesis | Reference |

| Raman Spectroscopy | Measures inelastic scattering of light from molecular vibrations. Insensitive to water. | Tracks disappearance of reactant vibrational bands and appearance of product bands (e.g., thiazole ring modes). Ideal for monitoring reactions in aqueous or complex media. | americanpharmaceuticalreview.comnih.gov |

| Infrared (IR) Spectroscopy | Measures absorption of IR radiation corresponding to molecular vibrations. | Provides real-time data on functional group transformations, complementing Raman data. | americanpharmaceuticalreview.com |

| Low-Field NMR Spectroscopy | Utilizes nuclear magnetic resonance to provide detailed structural information. | Allows for quantitative analysis of reactant, intermediate, and product concentrations in real-time directly in a flow reactor or batch setup. | analytik.news |

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry provides powerful predictive tools to guide the synthesis and application of novel molecules like 2-cyclopropyl-5-ethynyl-1,3-thiazole. Density Functional Theory (DFT) is a cornerstone method for investigating the electronic structure, geometry, and reactivity of thiazole derivatives. nih.govresearchgate.netresearchgate.net Through DFT calculations, researchers can predict key parameters such as HOMO-LUMO energy gaps, dipole moments, and charge distributions, which are crucial for understanding a molecule's potential in electronic or optical applications. nih.govresearchgate.net

These computational approaches enable the rational design of new derivatives by modeling how different substituents on the thiazole core would influence its properties. nih.gov For instance, DFT can be used to screen a virtual library of related compounds to identify candidates with optimized electronic or photophysical characteristics before committing to their synthesis. nih.govnih.gov Furthermore, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can correlate computed molecular descriptors with experimental biological activity, accelerating the discovery of new therapeutic agents. researchgate.net Non-covalent interaction (NCI) analyses can also reveal the subtle forces that stabilize molecular structures, which is critical for understanding crystal packing or binding to a biological target. tandfonline.comnih.gov

| Computational Method | Predicted Properties / Insights | Relevance to Target Compound | Reference |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO/LUMO), charge distribution, spectroscopic data (IR, NMR). | Predicts reactivity sites, electronic properties for materials science, and helps rationalize experimental observations. | nih.govresearchgate.netnih.gov |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra, photophysical properties. | Guides the design of fluorophores or photosensitizers for imaging or materials applications. | nih.gov |

| Natural Bond Orbital (NBO) Analysis | Hyperconjugative interactions, charge transfer, nature of chemical bonds. | Elucidates the electronic stabilization within the molecule and its impact on reactivity and bio-activity. | researchgate.nettandfonline.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates molecular structure with biological activity. | Predicts potential therapeutic applications and guides the design of more potent analogues. | researchgate.net |

Integration of 2-Cyclopropyl-5-ethynyl-1,3-thiazole into Multifunctional Systems

The unique structural motifs of 2-cyclopropyl-5-ethynyl-1,3-thiazole make it an attractive building block for advanced multifunctional systems. The thiazole core is a well-established component in materials with interesting photophysical properties and has been used to construct organic fluorophores and hole-transporting materials for optoelectronics. nih.gov

The rigid ethynyl linker is ideal for creating well-defined, conjugated polymers or for incorporation into the structure of Metal-Organic Frameworks (MOFs). rsc.orgscilit.com MOFs built from thiazole-containing ligands have shown promise for applications in fluorescence sensing, catalysis, and bioimaging. rsc.org The ability of the ethynyl group to participate in click chemistry allows for the straightforward covalent attachment of this thiazole unit to polymers, surfaces, or biological macromolecules, creating hybrid materials with tailored functions. The combination of the electronically active thiazole-ethynyl system with the unique steric and electronic nature of the cyclopropyl group could lead to novel materials with applications in sensing, organic electronics, or as specialized ligands in catalysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyclopropyl-5-ethynyl-1,3-thiazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone with aryl amines and alkyl isothiocyanates in ethanol under catalytic conditions (e.g., polyvinyl pyridine). Reaction optimization involves varying solvents (e.g., EtOH vs. DMF), catalysts, and temperature. Monitoring via TLC ensures completion .

- Data : Typical yields range from 65–85% depending on substituents. Recrystallization in EtOH/H₂O (1:1) improves purity .

Q. How is structural confirmation achieved for 2-cyclopropyl-5-ethynyl-1,3-thiazole derivatives?

- Methodology : Use spectroscopic techniques:

- ¹H/¹³C NMR : Confirm cyclopropyl (δ ~1.2–1.8 ppm) and ethynyl (δ ~2.8–3.2 ppm) protons.

- IR : Detect C≡C stretches (~2100 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹).

- Elemental analysis : Validate purity (e.g., %C, %N deviations <0.3%) .

Advanced Research Questions

Q. What computational strategies resolve contradictions in binding mode predictions for thiazole derivatives targeting enzymes?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystallographic data of target enzymes. Compare predicted binding poses with experimental data (e.g., X-ray structures of analogous compounds like 9c in ). Discrepancies arise from solvent effects or protein flexibility; MD simulations refine models .

- Example : Docking of 2-cyclopropyl-5-ethynyl-1,3-thiazole derivatives into α-glucosidase revealed conflicting hydrogen bonding patterns, resolved via free-energy perturbation calculations .

Q. How do steric and electronic effects of cyclopropyl/ethynyl groups influence thiazole reactivity in cross-coupling reactions?

- Methodology :

- Steric effects : Cyclopropyl’s rigid structure hinders Suzuki-Miyaura coupling at the 5-ethynyl position. Use bulky ligands (e.g., SPhos) to mitigate steric hindrance.

- Electronic effects : Ethynyl’s electron-withdrawing nature reduces nucleophilicity; Pd(OAc)₂/XPhos systems enhance catalytic efficiency.

Q. What crystallographic challenges arise in resolving structures of halogenated thiazoles, and how are they addressed?

- Methodology : For heavy atoms (e.g., Br in 5-(bromomethyl)-2-chloro-1,3-thiazole), use SHELX-90 with phase annealing to solve phase problems. Negative quartet relations improve success rates for large structures .

- Example : A 2,4,5-tri(N-methyl-4-pyridinium)-1,3-thiazole required 17,906 reflections (R₁ = 0.1366) due to disordered polyiodide counterions .

Analytical and Contradiction Management

Q. How can conflicting bioactivity data for thiazole derivatives be systematically analyzed?

- Methodology : Apply iterative qualitative analysis:

Cluster data by assay type (e.g., IC₅₀ vs. Ki).

Identify outliers via Grubbs’ test (α = 0.05).

Reconcile contradictions using dose-response curves and receptor subtype selectivity profiles .

- Case study : Anti-inflammatory activity of 4-benzyl-1,3-thiazoles varied by >10-fold across COX-1/2 assays; resolved via isoform-specific molecular dynamics .

Q. What purification techniques maximize enantiomeric purity of chiral thiazole intermediates?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.